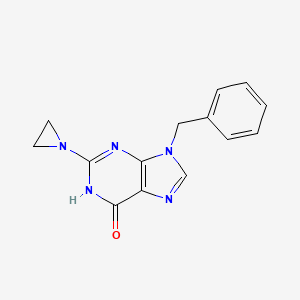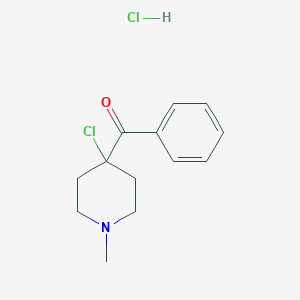![molecular formula C9H19NSi B12639889 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine CAS No. 918871-48-4](/img/structure/B12639889.png)
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is a compound that features a silyl-protected alkyne and an amine group. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions and serve as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the protection of an alkyne with a silyl group. One common method involves the reaction of propargylamine with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Fluoride ions (e.g., from tetra-n-butylammonium fluoride) can be used to remove the silyl group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free alkynes or other substituted products.
Scientific Research Applications
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Can be used in the synthesis of bioactive compounds.
Industry: Used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected alkyne and amine groups. The silyl group provides stability and protection to the alkyne, allowing it to undergo selective reactions. The amine group can act as a nucleophile, participating in substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyldimethylsilyloxy)propan-1-amine: Similar structure but with an oxygen atom instead of a carbon-carbon triple bond.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom, making it more reactive in substitution reactions.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is unique due to its combination of a silyl-protected alkyne and an amine group, which allows it to participate in a wide range of chemical reactions while maintaining stability. This makes it a valuable compound in organic synthesis and various research applications .
Properties
CAS No. |
918871-48-4 |
|---|---|
Molecular Formula |
C9H19NSi |
Molecular Weight |
169.34 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-9(2,3)11(4,5)8-6-7-10/h7,10H2,1-5H3 |
InChI Key |
BPONMCPEESOCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12639822.png)
![1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one](/img/structure/B12639828.png)

![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)



![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)

![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)

![3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide](/img/structure/B12639898.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
